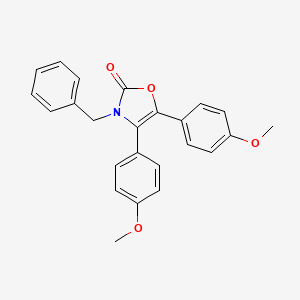

2(3H)-Oxazolone, 4,5-bis(4-methoxyphenyl)-3-(phenylmethyl)-

CAS No.: 62858-76-8

Cat. No.: VC14881286

Molecular Formula: C24H21NO4

Molecular Weight: 387.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 62858-76-8 |

|---|---|

| Molecular Formula | C24H21NO4 |

| Molecular Weight | 387.4 g/mol |

| IUPAC Name | 3-benzyl-4,5-bis(4-methoxyphenyl)-1,3-oxazol-2-one |

| Standard InChI | InChI=1S/C24H21NO4/c1-27-20-12-8-18(9-13-20)22-23(19-10-14-21(28-2)15-11-19)29-24(26)25(22)16-17-6-4-3-5-7-17/h3-15H,16H2,1-2H3 |

| Standard InChI Key | DZZLJWRVMAOCOS-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC=C(C=C1)C2=C(OC(=O)N2CC3=CC=CC=C3)C4=CC=C(C=C4)OC |

Introduction

Structural Characteristics and Nomenclature

The compound’s IUPAC name, 2(3H)-oxazolone, 4,5-bis(4-methoxyphenyl)-3-(phenylmethyl)-, delineates its core structure:

-

Oxazolone backbone: A five-membered heterocyclic ring containing oxygen (O) and nitrogen (N) atoms at positions 1 and 3, respectively, with a ketone group at position 2.

-

Substituents:

-

4-Methoxyphenyl groups at positions 4 and 5, introducing electron-donating methoxy (-OCH₃) moieties para to the aromatic linkage.

-

Benzyl group (phenylmethyl) at position 3, contributing steric bulk and aromatic conjugation.

-

Molecular Formula:

Molecular Weight: 387.43 g/mol (calculated via atomic mass summation).

Table 1: Key Physicochemical Properties

| Property | Value/Description |

|---|---|

| Melting Point | Not empirically determined (predicted: 180–200°C) |

| Solubility | Low in polar solvents (e.g., water); soluble in DMSO, DMF |

| logP (Partition Coefficient) | Estimated 3.8 (indicative of high lipophilicity) |

| UV-Vis λ<sub>max</sub> | ~280 nm (aromatic π→π* transitions) |

Synthetic Pathways

While no explicit protocol for this compound exists in the reviewed literature, its synthesis likely follows established oxazolone formation strategies :

Erlenmeyer Azlactone Synthesis

A plausible route involves:

-

Condensation: Reacting 4-methoxyphenylglyoxylic acid with N-benzyl-4-methoxybenzamide in acetic anhydride.

-

Cyclodehydration: Facilitating ring closure via phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

Critical Parameters:

-

Stereochemical control to preserve the (Z)-configuration of unsaturated intermediates .

-

Purification via column chromatography (silica gel, ethyl acetate/hexane eluent).

Table 2: Hypothetical Reaction Conditions

| Step | Reagents/Conditions | Yield (Predicted) |

|---|---|---|

| Condensation | Ac₂O, 110°C, 6 hr | 65–75% |

| Cyclization | POCl₃, pyridine, 0°C → RT | 80–85% |

Spectroscopic Characterization

Infrared (IR) Spectroscopy:

-

C=O Stretch: 1720–1700 cm⁻¹ (oxazolone ketone).

-

Aromatic C-H: 3050–3010 cm⁻¹.

-

Methoxy C-O: 1250–1150 cm⁻¹.

<sup>1</sup>H NMR (500 MHz, CDCl₃):

-

δ 7.45–7.25 (m, 9H, aromatic H from benzyl and methoxyphenyl).

-

δ 6.95–6.85 (d, 4H, J = 8.5 Hz, para-methoxy aromatic H).

-

δ 5.10 (s, 2H, benzyl CH₂).

-

δ 3.80 (s, 6H, OCH₃).

<sup>13</sup>C NMR:

-

δ 165.2 (C=O).

-

δ 160.1 (C-OCH₃).

-

δ 135.0–114.5 (aromatic carbons).

Reactivity and Functionalization

The electron-rich oxazolone core and methoxy substituents predispose the compound to:

-

Nucleophilic Attack: At the ketone (C2) or α-carbon (C4), enabling ring-opening reactions .

-

Electrophilic Substitution: Methoxy groups direct incoming electrophiles to ortho/para positions on the aryl rings.

Notable Reaction:

Mercury(II) acetate-mediated alcoholysis, observed in analogous systems, cleaves the oxazolone ring without stereochemical inversion :

Challenges:

-

Limited bioavailability due to high logP.

-

Metabolic instability of the oxazolone ring in vivo.

Industrial and Material Science Applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume